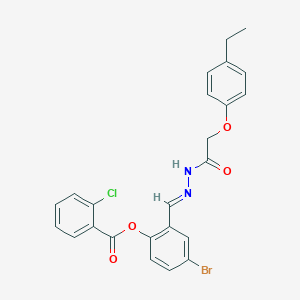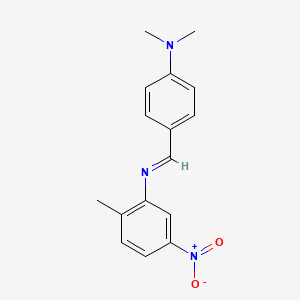
Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group, a benzylidene moiety, and a nitroaniline structure, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methyl-5-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-AMINOANILINE.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE has several scientific research applications, including:
Nonlinear Optical Materials: Due to its unique electronic properties, this compound is used in the development of nonlinear optical materials for photonics and optoelectronics.
Fluorescent Probes: The compound’s fluorescence properties make it suitable for use as a fluorescent probe in biological and chemical assays.
Anticancer Research: Studies have explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can interact with proteins involved in cell signaling pathways, affecting cellular processes such as apoptosis and cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
4-[(p-N,N-Dimethylamino)Benzylidene]-2-Phenyloxazole-5-One: This compound shares a similar benzylidene structure but differs in the presence of an oxazole ring.
(E)-N′-[4-(Dimethylamino)Benzylidene]-4-Hydroxybenzohydrazide: This compound has a similar dimethylamino group and benzylidene moiety but includes a hydroxybenzohydrazide structure.
Uniqueness
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE is unique due to its combination of a dimethylamino group, a benzylidene moiety, and a nitroaniline structure. This combination imparts distinct electronic and chemical properties, making it suitable for specific applications in nonlinear optics, fluorescence, and anticancer research .
Propiedades
Fórmula molecular |
C16H17N3O2 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(2-methyl-5-nitrophenyl)iminomethyl]aniline |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-7-15(19(20)21)10-16(12)17-11-13-5-8-14(9-6-13)18(2)3/h4-11H,1-3H3 |
Clave InChI |
OPIXZNJIQMXANX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-](/img/structure/B15075353.png)

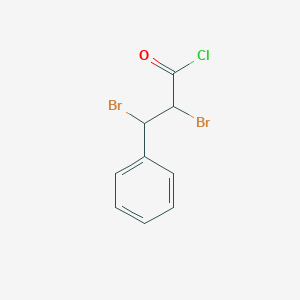
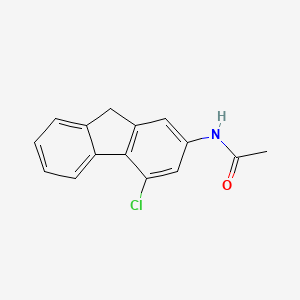

![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)
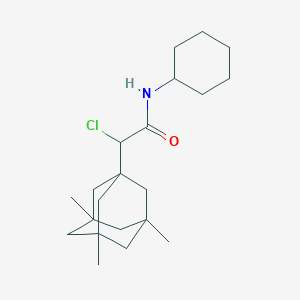

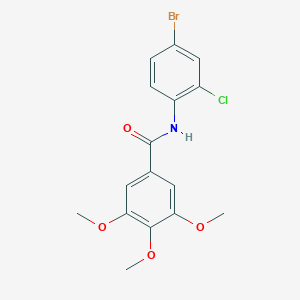
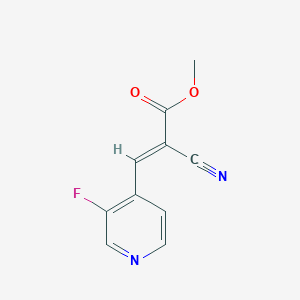

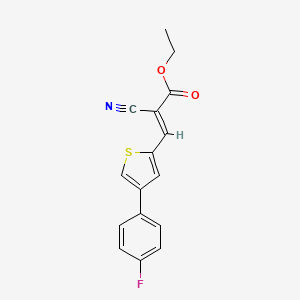
![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
